molecular formula C10H16NO3P B1346125 Diethyl (pyridin-2-ylmethyl)phosphonate CAS No. 39996-87-7

Diethyl (pyridin-2-ylmethyl)phosphonate

Cat. No. B1346125
CAS RN: 39996-87-7
M. Wt: 229.21 g/mol
InChI Key: LJIHMNONXSBZCU-UHFFFAOYSA-N
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Description

Diethyl (pyridin-2-ylmethyl)phosphonate is a chemical compound with the molecular formula C10H16NO3P . It has a molecular weight of 229.21 g/mol . The IUPAC name for this compound is 2-(diethoxyphosphorylmethyl)pyridine .


Synthesis Analysis

The synthesis of phosphonates like Diethyl (pyridin-2-ylmethyl)phosphonate typically relies on two different strategies: the action of a trialkyl phosphite on an alkyl halide (Michaelis–Arbuzov reaction) or a metal-mediated coupling with dialkyl phosphite . To access mixed phosphonates, a general method consists of preforming either a dichloro- or a monochlorophosphonyl derivative from a readily available symmetric phosphonate with a strong chlorinating agent, or from a phosphonic acid ester with classical acid activation .


Molecular Structure Analysis

The molecular structure of Diethyl (pyridin-2-ylmethyl)phosphonate can be represented by the canonical SMILES string: CCOP(=O)(CC1=CC=CC=N1)OCC .


Physical And Chemical Properties Analysis

Diethyl (pyridin-2-ylmethyl)phosphonate has a molecular weight of 229.21 g/mol . It has a XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 229.08678037 g/mol . The topological polar surface area of the compound is 48.4 Ų .

Scientific Research Applications

Synthesis of Functionalized Compounds

Diethyl (pyridin-2-ylmethyl)phosphonate is used in the synthesis of functionalized compounds. For instance, it has been used in the development of efficient syntheses of functionalized (pyrrolidin-2-yl)phosphonate and (5-oxopyrrolidin-2-yl)phosphonate . The synthetic strategy involved the diastereospecific 1,3-dipolar cycloaddition of N -benzyl- C - (diethoxyphosphoryl)nitrone to cis -1,4-dihydroxybut-2-ene and dimethyl maleate .

Corrosion Inhibitors

Diethyl pyridin-2-ylphosphonates are widely used as corrosion inhibitors . They help prevent the corrosion of metals, thereby extending the life of metal structures and components.

Dispersing and Emulsifying Agents

These compounds also serve as dispersing and emulsifying agents . They help distribute particles uniformly in a solution, which is crucial in many industrial processes.

Antistatics

Diethyl pyridin-2-ylphosphonates are used as antistatics . They reduce or eliminate the buildup of static electricity, which can be particularly useful in industries such as electronics and textiles.

Lubricant Additives

These phosphonates are used as lubricant additives . They enhance the performance of lubricants by improving their viscosity and reducing friction.

Insecticides, Fungicides, and Herbicides

Diethyl pyridin-2-ylphosphonates are known to have potent insecticidal, fungicidal, and herbicidal properties . They can be used to control pests and diseases in agriculture.

Biological Research

These compounds have been reported to have promising cytokinin activity, anti-proliferating and anti-platelet activating factor (anti-PAF) activities . This makes them valuable in biological research, particularly in the study of cell growth and function.

Preparation of Metal-Organic Frameworks

Diethyl pyridin-2-ylphosphonates can be used as a chelate ligand to prepare various metal-organic frameworks . These frameworks have applications in areas such as gas storage, catalysis, and drug delivery.

Future Directions

Phosphonates have been the cornerstone of modern organic chemistry and have found use in the development of potential drugs and agrochemicals . The future directions in the research of Diethyl (pyridin-2-ylmethyl)phosphonate could involve exploring its biological activities and developing more efficient and selective methods for its synthesis .

properties

IUPAC Name

2-(diethoxyphosphorylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-7-5-6-8-11-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIHMNONXSBZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193050
Record name Phosphonic acid, 2-pyridylmethyl-, diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (pyridin-2-ylmethyl)phosphonate

CAS RN

39996-87-7
Record name Diethyl P-(2-pyridinylmethyl)phosphonate
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URL https://commonchemistry.cas.org/detail?cas_rn=39996-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phosphonic acid, 2-pyridylmethyl-, diethyl ester
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Record name Phosphonic acid, 2-pyridylmethyl-, diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (pyridin-2-ylmethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of diethyl (pyridin-2-ylmethyl)phosphonate in its interaction with copper(II) ions?

A1: Diethyl (pyridin-2-ylmethyl)phosphonate (2-pmpe) acts as a didentate N,O-bonded chelating ligand when interacting with copper(II) ions. This means that it binds to the copper(II) ion through two donor atoms: the nitrogen atom in the pyridine ring and the oxygen atom from the phosphonate group. This interaction leads to the formation of a stable chelate ring structure [].

Q2: How does the structure of the resulting copper(II) complex with diethyl (pyridin-2-ylmethyl)phosphonate relate to its magnetic properties?

A2: The crystal structure analysis revealed that the copper(II) complex, [Cu(2-pmpe)2(ClO4)2], exists as two crystallographically unrelated molecules in the unit cell. Each copper(II) ion adopts an elongated octahedral geometry, surrounded by two 2-pmpe ligands and two perchlorate ions []. Magnetic studies indicate a very weak intermolecular exchange interaction between the copper(II) ions. This weak interaction is attributed to the non-covalent interactions (hydrogen bonds and π-π stacking) present in the crystal lattice, which mediate the magnetic exchange pathways between the copper(II) centers [].

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